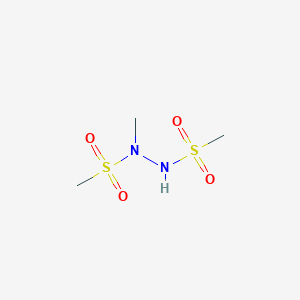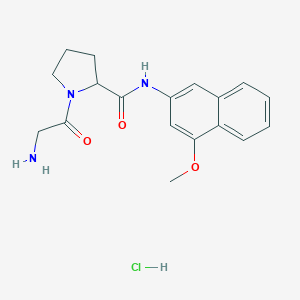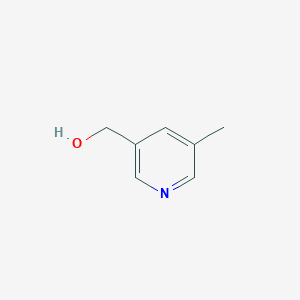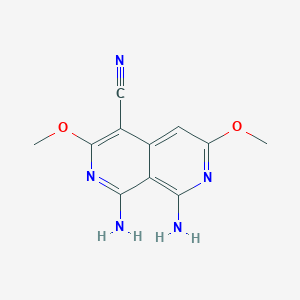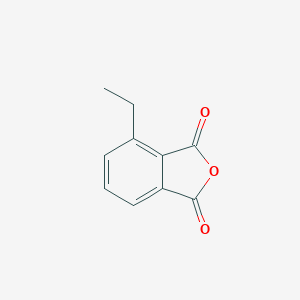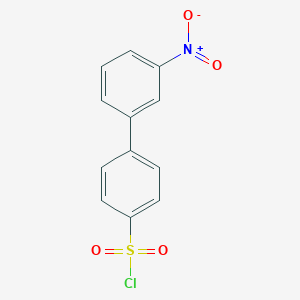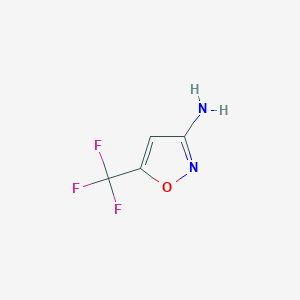
5-(Trifluormethyl)isoxazol-3-amin
Übersicht
Beschreibung
5-(Trifluoromethyl)isoxazol-3-amine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound has a unique structure that makes it an attractive target for researchers looking to develop novel therapeutics.
Wissenschaftliche Forschungsanwendungen
Analgetische Anwendungen
Isoxazol-Derivate, einschließlich 5-(Trifluormethyl)isoxazol-3-amin, haben sich als Analgetika gezeigt . Sie könnten bei der Entwicklung neuer Schmerzmittel verwendet werden.
Entzündungshemmende Anwendungen
Diese Verbindungen haben auch entzündungshemmende Eigenschaften gezeigt . Sie könnten zur Behandlung von Erkrankungen verwendet werden, die durch Entzündungen gekennzeichnet sind.
Antikrebsanwendungen
Isoxazol-Derivate haben sich im Bereich der Onkologie als vielversprechend erwiesen . Sie könnten bei der Entwicklung neuer Krebsmedikamente verwendet werden.
Antimikrobielle Anwendungen
Diese Verbindungen haben antimikrobielle Aktivität gezeigt . Sie könnten bei der Entwicklung neuer antimikrobieller Wirkstoffe zur Bekämpfung verschiedener Infektionen verwendet werden.
Antivirale Anwendungen
Isoxazol-Derivate haben sich als antivirale Wirkstoffe gezeigt . Sie könnten bei der Entwicklung neuer antiviraler Medikamente verwendet werden.
Antiepileptische Anwendungen
Diese Verbindungen haben antiepileptische Eigenschaften gezeigt . Sie könnten zur Behandlung von Erkrankungen verwendet werden, die durch Anfälle oder Krämpfe gekennzeichnet sind.
Antidepressive Anwendungen
Isoxazol-Derivate haben sich im Bereich der Psychiatrie als vielversprechend erwiesen . Sie könnten bei der Entwicklung neuer Antidepressiva verwendet werden.
Immunsuppressive Anwendungen
Diese Verbindungen haben eine immunsuppressive Aktivität gezeigt . Sie könnten zur Behandlung von Erkrankungen verwendet werden, die durch eine überaktive Immunantwort gekennzeichnet sind, wie z. B. Autoimmunerkrankungen.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(8)9-10-2/h1H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZJPSYNGYFWKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575746 | |
| Record name | 5-(Trifluoromethyl)-1,2-oxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110234-43-0 | |
| Record name | 5-(Trifluoromethyl)-1,2-oxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

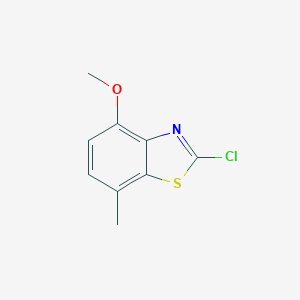
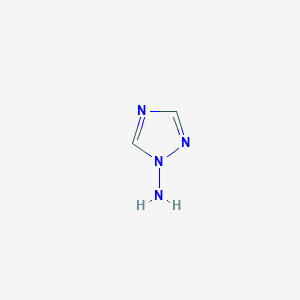
![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B25288.png)

